Glucose Pentasulfate, Potassium Salt, Technical Grade is a complex chemical compound with the molecular formula and a molecular weight of approximately 770.94 g/mol. This compound appears as a white solid and is highly soluble in water. It is primarily utilized in biochemical applications and serves as a reference standard for various pharmaceutical products, notably Sucralfate, which is used for treating peptic ulcers and gastroesophageal reflux disease .
Research indicates that Glucose Pentasulfate exhibits biological activity through its role as an enzyme substrate and regulator. It has been shown to inhibit peptic hydrolysis, which is significant in the context of gastrointestinal health. This inhibition helps in protecting mucosal surfaces from acid damage, making it useful in formulations aimed at treating digestive disorders . Additionally, its sulfated structure may contribute to anticoagulant properties, although further studies are needed to elucidate these effects fully.
The synthesis of Glucose Pentasulfate typically involves the sulfation of glucose using sulfur trioxide or chlorosulfonic acid under controlled conditions. The general steps include:
Glucose Pentasulfate has several applications across various fields:
Studies on interaction reveal that Glucose Pentasulfate may interact with various biomolecules, including proteins and other carbohydrates. Its sulfation pattern influences how it binds to proteins and affects enzymatic activity. Research has indicated that it can modulate the activity of certain glycosyltransferases and other enzymes involved in carbohydrate metabolism . Further investigations are necessary to explore its interactions comprehensively.
Glucose Pentasulfate shares structural similarities with other sulfated carbohydrates but exhibits unique properties due to its specific sulfation pattern and potassium salt form. Similar compounds include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glucose Sulfate | C6H10O7S | Single sulfate group; less complex than pentasulfate |
Chondroitin Sulfate | C14H21N1O14S4 | Contains multiple sulfate groups; used in joint health |
Heparin | C12H19N2O20S5 | Anticoagulant; more complex structure |
Glucose Pentasulfate is unique due to its specific application as a reference standard for pharmaceuticals and its potential biological activities related to gastrointestinal health . Its distinct chemical structure allows it to participate in specific biochemical pathways that are not characteristic of simpler sulfated carbohydrates.
The synthesis of glucose pentasulfate derivatives relies fundamentally on the controlled reaction of glucose with sulfur trioxide complexes [5] [9] [10]. These complexes serve as the primary sulfating agents, providing reactive sulfur trioxide in a stabilized form that enables selective and efficient sulfate ester formation [5] [9]. The most commonly employed sulfur trioxide complexes include sulfur trioxide-pyridine complex, sulfur trioxide-trimethylamine complex, and sulfur trioxide-dimethylformamide complex [5] [9] [35].
The sulfur trioxide-pyridine complex represents the most extensively studied sulfating agent for carbohydrate modification [9] [10]. This complex, with the formula C₅H₅NSO₃, functions as a Lewis acid-base adduct where pyridine stabilizes the highly reactive sulfur trioxide [9]. The mechanism proceeds through nucleophilic attack of the glucose hydroxyl groups on the electrophilic sulfur center [5] [9]. The reaction typically requires elevated temperatures ranging from 55°C to 80°C and proceeds through formation of pyridinium sulfate intermediates [10] [27].
The selectivity of sulfur trioxide-pyridine complex demonstrates preference for less sterically hindered hydroxyl positions [5]. Primary hydroxyl groups at the C-6 position of glucose typically react first, followed by secondary hydroxyl groups at C-2, C-3, and C-4 positions [5] [28]. The reaction conditions significantly influence the degree of sulfation achieved, with higher temperatures and longer reaction times promoting complete pentasulfation [10] [27].
The sulfur trioxide-trimethylamine complex offers enhanced reactivity compared to the pyridine complex, particularly for achieving high degrees of sulfation [5] [35]. This complex demonstrates superior solubility in polar aprotic solvents such as dimethylformamide, enabling reaction conditions that promote complete sulfation of all available hydroxyl positions [5] [35]. The mechanism involves formation of trimethylammonium sulfate intermediates that facilitate efficient sulfate transfer to glucose hydroxyl groups [35].
Reaction conditions for sulfur trioxide-trimethylamine complex typically employ temperatures between 50°C and 95°C, with reaction times ranging from 1 to 24 hours depending on the desired degree of sulfation [5] [35]. The molar ratio of sulfating agent to hydroxyl groups significantly influences the reaction outcome, with ratios of 1.5 to 5.0 equivalents per hydroxyl group commonly employed for complete pentasulfation [5].
The sulfur trioxide-dimethylformamide complex provides an alternative sulfating system particularly effective for glucose derivatives [35] [40]. This complex demonstrates enhanced stability compared to other sulfur trioxide adducts and exhibits reduced tendency for side reactions that can compromise product purity [35] [40]. The reaction mechanism proceeds through formation of dimethylformamide-stabilized sulfur trioxide species that react selectively with glucose hydroxyl groups [40].
The following table summarizes key reaction parameters for different sulfur trioxide complexes:
Sulfating Agent | Temperature Range (°C) | Reaction Time (hours) | Solvent System | Typical Yield (%) |
---|---|---|---|---|
Sulfur trioxide-pyridine | 55-80 | 3-20 | Pyridine/dimethylformamide | 75-85 |
Sulfur trioxide-trimethylamine | 50-95 | 1-24 | Dimethylformamide | 80-90 |
Sulfur trioxide-dimethylformamide | 60-80 | 3-12 | Dimethylformamide | 70-85 |
The incorporation of potassium counterions into glucose pentasulfate represents a critical synthetic step that significantly influences the physical and chemical properties of the final product [6] [12] [25]. The selection of potassium as the counterion provides optimal solubility characteristics while maintaining chemical stability under various storage and handling conditions [12] [25]. The optimization process involves careful control of reaction conditions, counterion exchange procedures, and purification protocols [6] [25].
The formation of potassium glucose pentasulfate typically proceeds through initial synthesis of the corresponding sodium or ammonium salt, followed by controlled counterion exchange [6] [25]. The exchange process employs potassium-containing reagents such as potassium chloride, potassium acetate, or potassium hydroxide under carefully controlled conditions [25] [26]. The exchange reaction requires precise stoichiometric control to ensure complete conversion while avoiding formation of mixed salt products [25].
The counterion exchange process typically employs ion-exchange chromatography or precipitation-based methods [25] [26]. Ion-exchange approaches utilize cation-exchange resins in the potassium form, enabling selective replacement of sodium or ammonium counterions with potassium [26]. The process requires careful monitoring of conductivity and ionic composition to ensure complete exchange [26].
Potassium counterions provide enhanced solubility characteristics compared to other alkali metal counterions [12] [25]. The potassium salt form demonstrates superior dissolution rates in aqueous media while maintaining stability under neutral and mildly acidic conditions [12]. The crystallization behavior of potassium glucose pentasulfate enables formation of well-defined crystal structures that facilitate purification and quality control procedures [25].
The stability of potassium glucose pentasulfate under various environmental conditions requires careful consideration of temperature, humidity, and storage atmosphere [12]. The compound demonstrates optimal stability when stored under controlled humidity conditions with protection from extreme temperature fluctuations [12]. The following table presents optimization parameters for potassium counterion incorporation:
Parameter | Optimal Range | Method | Expected Outcome |
---|---|---|---|
Counterion Exchange Ratio | 1.2-1.5 equivalents K⁺ | Ion exchange chromatography | Complete conversion |
Exchange Temperature | 20-25°C | Controlled temperature exchange | Minimal degradation |
Exchange Time | 2-6 hours | Continuous monitoring | Quantitative exchange |
Final pH | 6.0-7.0 | Careful neutralization | Optimal stability |
The purification of glucose pentasulfate potassium salt to technical grade specifications requires sophisticated separation and purification methodologies [18] [20] [26]. Technical grade material must meet stringent purity requirements while maintaining cost-effectiveness for research and industrial applications [18]. The purification strategy typically involves multiple complementary techniques including chromatographic separation, crystallization, and final quality assessment procedures [20] [26].
Ion-exchange chromatography represents the primary purification method for glucose pentasulfate derivatives [26] [38]. The process employs anion-exchange resins to separate the highly charged pentasulfate species from lower sulfation products and unreacted starting materials [26] [38]. The chromatographic conditions require careful optimization of eluent composition, flow rates, and gradient profiles to achieve optimal separation efficiency [26].
The chromatographic purification typically employs a multi-step gradient elution system using sodium chloride or potassium chloride solutions [26] [38]. Initial separation removes unreacted glucose and mono- or di-sulfated products, while subsequent fractions contain the desired pentasulfated material [38]. The process requires careful monitoring using analytical techniques such as high-performance liquid chromatography or capillary electrophoresis [38].
Size-exclusion chromatography provides an additional purification dimension, particularly effective for removing high molecular weight impurities and aggregated products [20]. The method exploits the molecular size differences between glucose pentasulfate and potential contaminants, enabling efficient separation based on hydrodynamic radius [20].
Controlled crystallization represents a critical purification step for achieving technical grade specifications [25]. The crystallization process requires careful control of solution concentration, temperature, and nucleation conditions to promote formation of high-purity crystals [25]. The solvent system selection significantly influences crystal morphology and purity levels [25].
The crystallization typically employs water-alcohol mixtures or other polar solvent systems that provide controlled solubility characteristics [25]. The process involves gradual concentration of purified solutions followed by controlled cooling to promote crystal formation [25]. The crystallization conditions must be optimized to minimize occlusion of impurities while maximizing recovery yields [25].
Technical grade glucose pentasulfate potassium salt requires comprehensive analytical characterization to ensure compliance with specifications [31] [41]. The analytical protocol typically includes determination of sulfur content, degree of sulfation, moisture content, and ionic composition [33] [34]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [29] [30].
The following table summarizes key quality control parameters for technical grade material:
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Sulfur Content | 18-22% | Elemental analysis | ±0.5% of theoretical |
Degree of Sulfation | 4.8-5.0 | Ion chromatography | ≥95% pentasulfated |
Moisture Content | ≤5.0% | Karl Fischer titration | Individual determination |
Potassium Content | 24-26% | Atomic absorption | ±1.0% of theoretical |
Purity | ≥95% | High-performance liquid chromatography | Chromatographic purity |
Glucose Pentasulfate, Potassium Salt demonstrates distinctive solubility characteristics that are fundamentally governed by its highly polar ionic structure. The compound's molecular formula C₆H₇K₅O₂₁S₅ with a molecular weight of 770.9 grams per mole indicates the presence of five sulfate groups and five potassium cations, creating a highly charged species that strongly influences its solvation behavior [1] [2] [3].
The compound exhibits exceptional solubility in water, which can be attributed to the strong ionic interactions between the pentapotassium sulfate groups and water molecules [5]. The extensive hydrogen bonding network formed between the sulfate oxygens and water hydrogens, combined with the electrostatic interactions between the potassium cations and water dipoles, facilitates complete dissolution [6] [7]. This high aqueous solubility follows the fundamental principle that ionic compounds with multiple charge centers dissolve readily in polar protic solvents due to favorable ion-dipole interactions [8].
In polar aprotic solvents, Glucose Pentasulfate, Potassium Salt demonstrates good solubility in Dimethyl Sulfoxide (DMSO) [2] [5] [9]. The compound's solubility in DMSO can be attributed to the strong dipolar nature of DMSO and its ability to solvate both cations and anions through dipole-ion interactions [10] [11]. The sulfur-oxygen dipole in DMSO effectively coordinates with potassium cations, while the oxygen centers can engage in hydrogen bonding with any residual hydroxyl groups on the glucose backbone [12] [13].
The solubility pattern in other polar solvents such as ethanol is more limited compared to water and DMSO. This reduced solubility can be explained by the lower dielectric constant of alcohols compared to water, which diminishes the ability to stabilize the highly charged ionic species [14] [15]. The competitive hydrogen bonding between alcohol molecules themselves also reduces the availability of solvent molecules for solvation of the pentasulfate compound.
In stark contrast, Glucose Pentasulfate, Potassium Salt exhibits complete insolubility in non-polar solvents such as hexane and benzene [16] [14] [15]. This insolubility is consistent with the fundamental solubility principle that "like dissolves like," where the highly polar and ionic nature of the compound is incompatible with the non-polar character of hydrocarbon solvents [6] [7]. The absence of partial charges in non-polar solvents means they cannot provide the necessary electrostatic stabilization for the dissociated ions, making dissolution thermodynamically unfavorable [17] [18].
Solvent Type | Solvent | Solubility | Mechanism |
---|---|---|---|
Polar Solvents | Water | Highly Soluble | Ionic interactions and hydrogen bonding |
Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Dipolar interactions and H-bonding |
Polar Solvents | Ethanol | Limited Solubility | Hydrogen bonding |
Non-Polar Solvents | Hexane | Insoluble | Incompatible polarity |
Non-Polar Solvents | Benzene | Insoluble | Incompatible polarity |
The thermal stability of Glucose Pentasulfate, Potassium Salt has been characterized through comprehensive thermal analysis techniques including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These complementary analytical methods provide detailed insights into the compound's thermal behavior, decomposition pathways, and temperature-dependent structural changes [19] [20].
Initial thermal stability assessments indicate that Glucose Pentasulfate, Potassium Salt remains stable under ambient storage conditions up to approximately 50°C [21]. This stability range is crucial for practical applications and storage requirements. The compound demonstrates a melting point greater than 145°C with decomposition [21], indicating that thermal degradation occurs concurrently with or immediately following the melting process.
Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of complex carbohydrate derivatives [22] [23]. The first thermal event typically occurs between 50-100°C and involves the loss of surface-bound moisture and any residual crystallization water, representing less than 5% mass loss [22] [24]. This initial dehydration step is endothermic and does not involve significant structural degradation of the main molecular framework.
The onset of significant thermal degradation begins around 100-145°C, where early decomposition processes initiate [22] [23]. During this temperature range, the compound experiences 5-15% mass loss, primarily attributed to the initial breakdown of thermally labile sulfate ester bonds [24]. The elevated temperatures promote hydrolysis of the sulfate linkages, leading to the gradual release of sulfur-containing decomposition products.
The primary decomposition stage occurs between 145-160°C, corresponding to 15-25% mass loss [21] [22]. This temperature range represents the breakdown of the glucose backbone and more extensive cleavage of sulfate ester bonds [23] [24]. Differential Scanning Calorimetry analysis during this phase typically shows endothermic peaks associated with bond cleavage reactions, followed by exothermic events related to secondary decomposition and possible caramelization processes.
At temperatures exceeding 160°C, extensive decomposition occurs with mass losses greater than 25% [22] [24]. This stage involves the complete breakdown of the molecular structure, leading to the formation of various low molecular weight decomposition products including carbon dioxide, water vapor, and sulfur oxides [24]. The thermal degradation pattern is similar to other sulfated carbohydrates, where the sugar moiety undergoes caramelization while sulfate groups decompose to release sulfur dioxide and other volatile sulfur compounds.
Temperature Range (°C) | Thermal Event | Mass Loss (%) | Description |
---|---|---|---|
25-50 | Stable | 0 | Normal storage conditions |
50-100 | Dehydration possible | <5 | Moisture loss |
100-145 | Onset of degradation | 5-15 | Early thermal degradation |
145-160 | Initial decomposition | 15-25 | Primary decomposition stage |
>160 | Extensive decomposition | >25 | Complete breakdown |
The thermal analysis data obtained through simultaneous TGA-DSC measurements provide valuable information for processing and storage guidelines [19] [20]. The relatively low decomposition temperature compared to simple sugars reflects the destabilizing effect of the multiple sulfate substituents on the glucose framework [23] [24]. These findings are consistent with thermal analysis studies of other highly substituted carbohydrate derivatives, where increased substitution generally leads to reduced thermal stability.
The stability and degradation behavior of Glucose Pentasulfate, Potassium Salt exhibits pronounced pH dependence, with distinct degradation pathways operating under acidic, neutral, and alkaline conditions. Understanding these pH-dependent mechanisms is crucial for predicting the compound's behavior in various biological and chemical environments [25] [26].
Under strongly acidic conditions (pH 1-3), Glucose Pentasulfate, Potassium Salt undergoes rapid acid-catalyzed hydrolysis [27] [25]. The primary degradation pathway involves protonation of the sulfate ester oxygens, which increases the electrophilicity of the sulfur centers and facilitates nucleophilic attack by water molecules [26]. This mechanism leads to the cleavage of carbon-oxygen-sulfur bonds, resulting in the sequential removal of sulfate groups and the formation of free glucose and sulfuric acid derivatives. The rate of this acid hydrolysis is significantly enhanced by the multiple sulfate substitutions, as each cleavage event increases the accessibility of remaining ester bonds to hydrolytic attack.
In mildly acidic conditions (pH 4-6), the degradation proceeds at a more moderate rate through gradual hydrolysis mechanisms [28] [29]. The glucose backbone begins to exhibit acid-catalyzed reactions characteristic of carbohydrate chemistry, including potential ring-opening and isomerization processes [25] [26]. The sulfate ester bonds remain relatively stable in this pH range compared to strongly acidic conditions, but slow hydrolysis continues to occur, leading to the formation of partially desulfated glucose derivatives.
The neutral pH range (pH 7-9) represents the region of maximum stability for Glucose Pentasulfate, Potassium Salt [25] [26]. Under these conditions, both acid and base-catalyzed hydrolysis mechanisms are minimized, resulting in slow degradation rates. The compound maintains its structural integrity for extended periods, making this pH range optimal for storage and applications. The glucose moiety demonstrates typical behavior for neutral carbohydrate solutions, with minimal mutarotation and degradation [30].
Under alkaline conditions (pH 10-12), base-catalyzed hydrolysis becomes the dominant degradation pathway [27] [25]. Hydroxide ions act as nucleophiles, directly attacking the electrophilic sulfur centers in the sulfate ester groups [26]. This mechanism results in the formation of glucose and potassium sulfate as primary products. The rate of base hydrolysis is generally faster than acid hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water molecules. The degradation follows second-order kinetics, being dependent on both the concentration of the substrate and the hydroxide ion concentration.
In strongly alkaline conditions (pH >12), extensive degradation occurs very rapidly [31]. Under these conditions, not only do the sulfate ester bonds undergo rapid hydrolysis, but the glucose backbone itself becomes susceptible to base-catalyzed degradation reactions [25]. These include aldol condensations, Cannizzaro reactions, and oxidative cleavage processes that can lead to the formation of smaller organic acids and carbonyl compounds. The combination of sulfate hydrolysis and glucose degradation results in complete breakdown of the original molecular structure.
pH Range | Degradation Type | Primary Pathway | Rate | Products |
---|---|---|---|---|
1-3 | Acid hydrolysis | Sulfate ester cleavage | Fast | Free glucose + sulfate |
4-6 | Mild degradation | Gradual hydrolysis | Moderate | Partially desulfated glucose |
7-9 | Relatively stable | Minimal degradation | Slow | Minimal change |
10-12 | Base hydrolysis | OH⁻ mediated cleavage | Fast | Glucose + sulfate ions |
>12 | Extensive degradation | Complete hydrolysis | Very fast | Complete hydrolysis products |